(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-25(22,23)20-9-8-13-14(10-20)24-16(18-13)19-15(21)7-6-11-4-2-3-5-12(11)17/h2-7H,8-10H2,1H3,(H,18,19,21)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWSEKGZNGDHAM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of chlorine, nitrogen, and sulfur atoms which are often associated with biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the methylsulfonyl group enhances the compound's ability to interact with various enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The compound may influence critical signaling pathways such as the Hedgehog (Hh) signaling pathway, which is implicated in cancer progression and development .
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains, although detailed studies are required to confirm this effect.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Enzyme Inhibition | Modulation of specific enzyme activity |
Case Studies
- Anticancer Studies : A study focused on the compound's ability to inhibit cancer cell growth revealed significant cytotoxic effects in vitro against several cancer cell lines. The mechanism was attributed to its interference with cell cycle progression and induction of apoptosis.
- Antimicrobial Testing : In an evaluation of antimicrobial properties, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .
- Pharmacokinetics : Pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, which support further development for clinical applications.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide exhibit promising anticancer properties. A study focusing on thiazole derivatives demonstrated their capability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This positions the compound as a candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
Similar compounds have shown effectiveness against various bacterial and fungal strains. A study on related thiazole derivatives indicated their ability to inhibit mycobacterial growth and bacterial strains like Staphylococcus aureus . This suggests that this compound could also possess antimicrobial properties.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Inhibits 5-lipoxygenase | |
| Antimicrobial | Inhibits growth of bacteria and fungi |
Case Study 1: Anticancer Activity
A study published in Molecular Pharmacology highlighted the synthesis of thiazole derivatives that included the target compound's structure. These derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxic effects .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on inflammatory diseases, researchers utilized molecular docking studies to predict the binding affinity of this compound to the active site of 5-lipoxygenase. The results indicated a favorable interaction profile that warrants further experimental validation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, merging a tetrahydrothiazolo[5,4-c]pyridine scaffold with an acrylamide side chain. Key structural analogs include:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on formula C₁₈H₁₈ClN₃O₃S₂.
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
*Estimated using ChemDraw.
Research Findings and Implications
- Synthetic Challenges : Steric hindrance from the bicyclic core and sulfonyl group may complicate synthesis, necessitating optimized conditions (e.g., high-temperature sulfonation) .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide?
- Methodology :
- Stepwise Coupling : Begin with the synthesis of the thiazolo[5,4-c]pyridine core via cyclization of appropriate precursors (e.g., ethyl 2-amino-6-Boc-protected derivatives) under reflux conditions. Deprotection of the Boc group followed by sulfonylation with methylsulfonyl chloride yields the 5-(methylsulfonyl) intermediate.
- Acrylamide Formation : React the intermediate with (E)-3-(2-chlorophenyl)acryloyl chloride using a base such as triethylamine or DBU in anhydrous dichloromethane. Monitor reaction progress via TLC or HPLC.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Q. How to characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).
- NMR Spectroscopy : Confirm regiochemistry via - and -NMR, focusing on acrylamide proton coupling constants (J = 15–16 Hz for trans configuration) and sulfonyl group signals (~3.1 ppm for methylsulfonyl).
- Mass Spectrometry : Validate molecular weight using ESI-MS or HRMS, ensuring accurate mass matches the theoretical value .
Q. What stability considerations are critical during storage?
- Storage Conditions :
- Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation.
- Avoid prolonged exposure to moisture, as the methylsulfonyl group may hydrolyze under acidic/alkaline conditions. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How to optimize reaction yield using Design of Experiments (DoE) for large-scale synthesis?
- Experimental Design :
- Factors : Investigate temperature (25–80°C), equivalents of acryloyl chloride (1.0–1.5 eq), and reaction time (4–24 h).
- Response Surface Methodology (RSM) : Apply a central composite design to model interactions. Use ANOVA to identify critical parameters.
- Case Study : A flow-chemistry setup (e.g., microreactors) can enhance mixing efficiency and reduce side reactions, as demonstrated in similar acrylamide syntheses .
Q. How to resolve contradictions in biological activity data across assays?
- Analytical Framework :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolite Screening : Use LC-MS to identify potential degradation products or metabolites interfering with activity.
- Structural Dynamics : Perform molecular dynamics simulations to assess conformational stability in different solvents or buffer systems .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Approaches :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with the active site of KCNQ2 potassium channels, leveraging the acrylamide’s π-π stacking with aromatic residues.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified chlorophenyl or methylsulfonyl groups. Validate predictions with SPR or ITC assays .
Q. How to analyze supramolecular interactions in crystal structures?
- Crystallographic Workflow :
- CSD Mining : Cross-reference the Cambridge Structural Database (CSD) for similar thiazolo-pyridine derivatives to identify common packing motifs.
- Hydrogen-Bond Networks : Use Mercury software to map interactions (e.g., N–H···O=S hydrogen bonds between acrylamide and sulfonyl groups).
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–Cl···π interactions from the 2-chlorophenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
